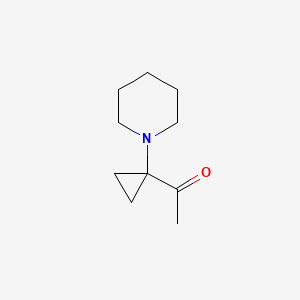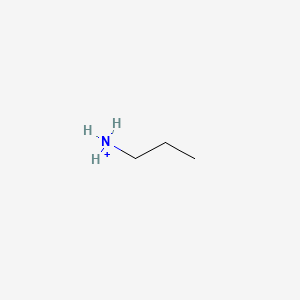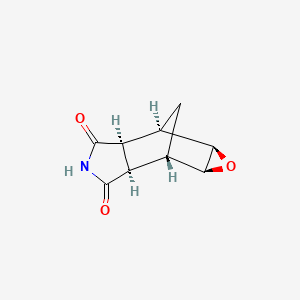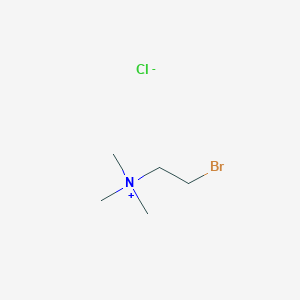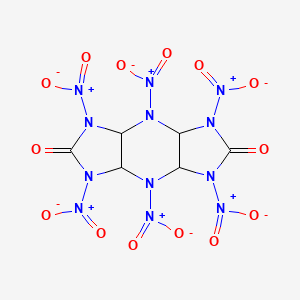
Hhtdd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanitrohexaazatricyclododecanedione (HHTDD) is a powerful but moisture-sensitive explosive compound. It is essentially an open analogue of the cyclic nitroamine cage compounds such as hexanitrohexaazaisowurtzitane (CL-20). This compound is known for its high detonation velocity, which is even higher than that of CL-20. its practical applications are limited due to its instability in the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanitrohexaazatricyclododecanedione involves the nitration of cis-syn-cis-2,6-dioxodecahydro-1H,5H-diimidazo[4,5-b:4’,5’-e]pyrazine. This process typically requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the complete nitration of the compound .
Industrial Production Methods
While there is limited information on the industrial production methods of hexanitrohexaazatricyclododecanedione, it is generally synthesized on a laboratory scale due to its sensitivity to moisture and the complexity of its synthesis. The production process involves careful handling of reagents and strict control of reaction conditions to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanitrohexaazatricyclododecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert hexanitrohexaazatricyclododecanedione into less nitrated derivatives.
Substitution: Substitution reactions involve the replacement of nitro groups with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hexanitrohexaazatricyclododecanedione include nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of hexanitrohexaazatricyclododecanedione depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce less nitrated derivatives .
Scientific Research Applications
Hexanitrohexaazatricyclododecanedione has several scientific research applications, particularly in the field of energetic materials. Its high detonation velocity and energy density make it a subject of interest for researchers studying high-energy-density materials (HEDMs). The compound’s properties are similar to those of other high-energy explosives, making it a valuable reference for comparative studies .
its sensitivity to moisture limits its practical applications .
Mechanism of Action
The mechanism of action of hexanitrohexaazatricyclododecanedione involves the rapid decomposition of the compound upon initiation, leading to the release of a large amount of energy. The molecular targets and pathways involved in this process include the breaking of nitrogen-oxygen bonds and the formation of highly reactive intermediates. These intermediates further decompose to produce gaseous products, resulting in a powerful explosion .
Comparison with Similar Compounds
Hexanitrohexaazatricyclododecanedione is often compared with other high-energy-density compounds, such as:
Hexanitrohexaazaisowurtzitane (CL-20): Both compounds have high detonation velocities, but hexanitrohexaazatricyclododecanedione has a higher detonation velocity than CL-20.
Octanitrocubane: This compound has a similar energy density to hexanitrohexaazatricyclododecanedione but is more stable and less sensitive to environmental conditions.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: This compound is another high-energy-density material with properties comparable to hexanitrohexaazatricyclododecanedione.
Properties
CAS No. |
115029-33-9 |
|---|---|
Molecular Formula |
C6H4N12O14 |
Molecular Weight |
468.17 g/mol |
IUPAC Name |
2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane-5,11-dione |
InChI |
InChI=1S/C6H4N12O14/c19-5-9(15(25)26)1-2(10(5)16(27)28)8(14(23)24)4-3(7(1)13(21)22)11(17(29)30)6(20)12(4)18(31)32/h1-4H |
InChI Key |
ZFBXJPJQJKATGM-UHFFFAOYSA-N |
Canonical SMILES |
C12C(N(C3C(N1[N+](=O)[O-])N(C(=O)N3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





